molecular formula C20H15IN2O2S B12599745 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-

Cat. No.: B12599745
M. Wt: 474.3 g/mol
InChI Key: VVTOSSLOJRGANF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3-position, a sulfonyl group attached to a 4-methylphenyl ring at the 1-position, and a phenyl group at the 5-position. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).

    Attachment of the Sulfonyl Group: The sulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid derivative.

Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- include other pyrrolopyridine derivatives with different substituents. For example:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H15IN2O2S

Molecular Weight

474.3 g/mol

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C20H15IN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

VVTOSSLOJRGANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)I

Origin of Product

United States

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